molecular formula C6H14N2O2 B1660961 N2-Methyl-D-ornithine CAS No. 862504-04-9

N2-Methyl-D-ornithine

Cat. No.: B1660961
CAS No.: 862504-04-9
M. Wt: 146.19
InChI Key: OZRWQPFBXDVLAH-RXMQYKEDSA-N
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Description

N²-Methyl-D-ornithine is a methylated derivative of the non-proteinogenic amino acid D-ornithine. Methylation at the N² position introduces steric and electronic modifications that may influence its interaction with enzymes like ornithine decarboxylase (ODC) or transporters involved in urea cycle regulation .

Properties

CAS No.

862504-04-9

Molecular Formula

C6H14N2O2

Molecular Weight

146.19

IUPAC Name

(2R)-5-amino-2-(methylamino)pentanoic acid

InChI

InChI=1S/C6H14N2O2/c1-8-5(6(9)10)3-2-4-7/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m1/s1

InChI Key

OZRWQPFBXDVLAH-RXMQYKEDSA-N

SMILES

CNC(CCCN)C(=O)O

Isomeric SMILES

CN[C@H](CCCN)C(=O)O

Canonical SMILES

CNC(CCCN)C(=O)O

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

N²-Acetyl-L-ornithine

  • Structure : Features an acetyl group at the N² position of L-ornithine (Fig. 1A).
  • Molecular Formula : C₇H₁₄N₂O₃; Molecular Weight: 174.19 g/mol .
  • Function : A key intermediate in the acetylornithine cycle, facilitating arginine biosynthesis in bacteria and plants .

DL-Ornithine (Racemic Mixture)

  • Structure : A racemic mixture of D- and L-ornithine enantiomers.
  • Molecular Formula : C₅H₁₂N₂O₂; Molecular Weight: 132.16 g/mol .
  • Thermodynamic Data :
    • ΔcH°solid: -3029.9 ± 1.8 kJ/mol (enthalpy of combustion)
    • S°solid: 193.3 J/mol·K (entropy) .
  • Function: Used in studies of urea cycle dynamics and as a precursor for derivatives like eflornithine (a therapeutic agent for African trypanosomiasis) .
  • Key Difference : Racemic mixtures lack stereospecificity, limiting their utility in enzyme-targeted applications compared to enantiopure N²-Methyl-D-ornithine .

D-Ornithine, N⁵-Formyl-

  • Structure : Formyl group at the N⁵ position of D-ornithine (Fig. 1B).
  • Molecular Formula : C₆H₁₂N₂O₃; Molecular Weight: 160.17 g/mol .
  • Function : Likely involved in post-translational modifications or one-carbon metabolism, analogous to formylated methionine in prokaryotic initiation factors .
  • Key Difference : The N⁵-formyl modification shifts reactivity toward formyltransferase enzymes, unlike the N²-methyl group, which may sterically hinder interactions with decarboxylases .

Data Table: Comparative Molecular and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Modification Site Key Functional Role Source
N²-Methyl-D-ornithine* C₆H₁₄N₂O₂ 146.19 (calculated) N²-methyl Hypothesized ODC inhibition Inferred from analogs
N²-Acetyl-L-ornithine C₇H₁₄N₂O₃ 174.19 N²-acetyl Arginine biosynthesis
DL-Ornithine C₅H₁₂N₂O₂ 132.16 Racemic mixture Urea cycle studies, drug precursor
D-Ornithine, N⁵-formyl- C₆H₁₂N₂O₃ 160.17 N⁵-formyl One-carbon metabolism

Research Findings and Implications

  • Enzyme Interactions : Methylation at N² (vs. N⁵ or N-acetyl) may reduce substrate affinity for ODC, as seen in studies where N-acetylornithine acts as a competitive inhibitor .
  • Thermodynamic Stability : DL-Ornithine’s high combustion enthalpy (-3029.9 kJ/mol) suggests greater stability than formylated or acetylated derivatives, which may degrade under physiological conditions .
  • Pharmacological Potential: Eflornithine (a DL-ornithine derivative) highlights the therapeutic relevance of ornithine analogs, though N²-methylation’s impact on blood-brain barrier penetration remains unexplored .

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